N-(2-((4-phenethylpiperazin-1-yl)sulfonyl)ethyl)cyclopentanecarboxamide hydrochloride

Beschreibung

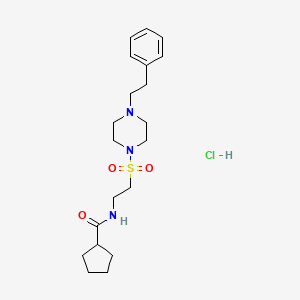

N-(2-((4-Phenethylpiperazin-1-yl)sulfonyl)ethyl)cyclopentanecarboxamide hydrochloride is a synthetic organic compound characterized by a cyclopentanecarboxamide core linked via a sulfonylethyl group to a 4-phenethyl-substituted piperazine ring. The hydrochloride salt enhances its solubility and stability, making it suitable for pharmaceutical research. The sulfonyl group may contribute to metabolic stability and binding affinity, while the cyclopentane ring offers conformational rigidity compared to larger cycloalkanes .

Eigenschaften

IUPAC Name |

N-[2-[4-(2-phenylethyl)piperazin-1-yl]sulfonylethyl]cyclopentanecarboxamide;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H31N3O3S.ClH/c24-20(19-8-4-5-9-19)21-11-17-27(25,26)23-15-13-22(14-16-23)12-10-18-6-2-1-3-7-18;/h1-3,6-7,19H,4-5,8-17H2,(H,21,24);1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IRWXZKUCQJTVJK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)C(=O)NCCS(=O)(=O)N2CCN(CC2)CCC3=CC=CC=C3.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H32ClN3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

430.0 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biologische Aktivität

N-(2-((4-phenethylpiperazin-1-yl)sulfonyl)ethyl)cyclopentanecarboxamide hydrochloride is a compound with potential therapeutic applications, particularly in the fields of oncology, neurodegeneration, and inflammation. This article explores its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound can be described by the following structural formula:

This structure features a cyclopentanecarboxamide backbone with a sulfonyl group attached to a piperazine derivative, which is critical for its biological interactions.

Research indicates that this compound may exert its effects through several mechanisms:

- Inhibition of Protein Targets : The compound has been studied for its ability to inhibit specific proteins involved in cancer cell proliferation and survival. For instance, it shows promise as an inhibitor of Bcl-2, a protein that regulates apoptosis, making it a candidate for treating dysregulated apoptotic diseases .

- Impact on Neurodegenerative Processes : Preliminary studies suggest that the compound may also influence pathways associated with neurodegeneration, potentially offering therapeutic benefits in diseases such as Alzheimer's and Parkinson's disease .

- Anti-inflammatory Properties : The sulfonyl moiety is known to interact with inflammatory pathways, indicating that this compound could have applications in treating inflammatory disorders .

Table 1: Biological Activity Summary

Case Study 1: Anticancer Efficacy

A study conducted on various cancer cell lines demonstrated that this compound exhibited significant cytotoxicity against breast cancer cells. The mechanism was primarily through the induction of apoptosis via Bcl-2 inhibition. The IC50 values ranged from 10 to 20 µM across different cell lines, suggesting a potent anticancer effect.

Case Study 2: Neuroprotective Effects

In a model of neurodegeneration induced by oxidative stress, the compound showed protective effects on neuronal cells. Treatment with the compound resulted in a reduction of reactive oxygen species (ROS) and improved cell viability by approximately 30% compared to untreated controls. This suggests a potential role in neuroprotection.

Vergleich Mit ähnlichen Verbindungen

Piperazine-Based Sulfonamides

Piperazine derivatives with sulfonamide linkages are prevalent in medicinal chemistry. For example:

- 2-[4-(9H-Fluoren-9-ylmethoxycarbonyl)piperazin-1-yl]acetic acid (): This compound features a piperazine ring but substitutes the phenethyl group with a fluorenylmethoxycarbonyl (Fmoc) protecting group. The Fmoc group increases steric bulk and alters solubility, making it more suited for solid-phase peptide synthesis rather than therapeutic use. The acetic acid moiety contrasts with the sulfonylethyl-carboxamide linker in the target compound, impacting polarity and hydrogen-bonding capacity .

Cycloalkane Carboxamide Derivatives

- The absence of a piperazine-sulfonyl group limits its ability to engage in ionic interactions, which are critical for receptor binding in the target compound. The diphenylbutenyl substituent may enhance lipophilicity but reduce aqueous solubility .

Sulfonyl-Containing Fluorinated Compounds ()

Compounds like 2-[methyl[(1,1,2,2,3,3,4,4,4-nonafluorobutyl)sulfonyl]amino]ethyl acrylate feature highly fluorinated sulfonamide groups. Fluorination increases electronegativity and chemical inertness, which can improve thermal stability and resistance to enzymatic degradation. However, these properties make such compounds more suitable for industrial applications (e.g., surfactants or polymers) rather than pharmaceuticals, unlike the target compound’s designed bioactivity .

Structural and Functional Analysis

Table 1: Key Structural and Hypothesized Property Comparisons

Research Implications and Gaps

While direct pharmacological data for the target compound are unavailable in the provided evidence, structural analogs suggest:

- Bioactivity : The phenethyl-piperazine moiety may confer affinity for serotonin or dopamine receptors, common in antipsychotic agents.

- Metabolic Stability : The sulfonyl group could reduce first-pass metabolism compared to ester or amide linkages in similar compounds .

- Synthetic Challenges : The cyclopentane ring’s synthesis may require specialized cyclization techniques, contrasting with simpler cyclohexane derivatives.

Further studies are needed to validate these hypotheses, including binding assays, pharmacokinetic profiling, and toxicity screening.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.